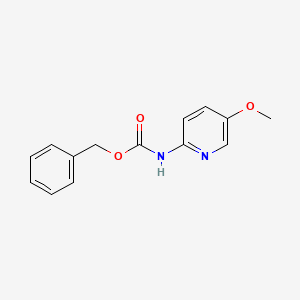

苄基 N-(5-甲氧基吡啶-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several key steps that could be adapted for the synthesis of Benzyl N-(5-methoxypyridin-2-yl)carbamate. For example, the first paper describes a microwave-assisted Mitsunobu reaction-Claisen rearrangement to introduce an alkyl side chain into a phenolic compound . This method could potentially be used to introduce the benzyl group into a methoxypyridine precursor. Additionally, the fourth paper discusses the regioselective methoxylation of pyridine derivatives, which is a crucial step that could be applied to the synthesis of the methoxypyridine moiety of Benzyl N-(5-methoxypyridin-2-yl)carbamate .

Molecular Structure Analysis

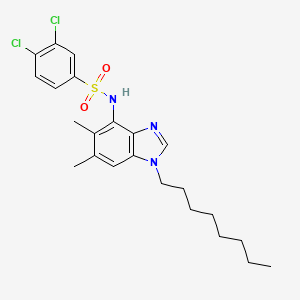

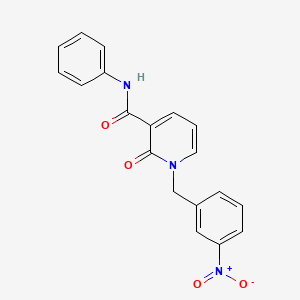

The molecular structure of Benzyl N-(5-methoxypyridin-2-yl)carbamate would likely involve a pyridine ring substituted with a methoxy group at the 5-position and a carbamate group at the 2-position. The benzyl group would be attached to the nitrogen of the carbamate. While the papers do not directly analyze this molecule, they do provide NMR and mass spectral data for similar compounds, which could be used as a reference for analyzing the structure of Benzyl N-(5-methoxypyridin-2-yl)carbamate .

Chemical Reactions Analysis

The chemical reactions involving carbamates typically include the formation and cleavage of the carbamate bond. The papers provided do not detail reactions specific to Benzyl N-(5-methoxypyridin-2-yl)carbamate, but they do describe synthetic routes and reactions for related compounds. For instance, the synthesis of antitumor agents involving cyclic alkenyl ethers with a Pd(II) catalyst could offer insights into the types of reactions that the benzyl carbamate moiety might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl N-(5-methoxypyridin-2-yl)carbamate, such as solubility, melting point, and reactivity, are not provided in the papers. However, the properties of similar compounds, such as their solubility in organic solvents and reactivity with nucleophiles, can be inferred from the synthesis and reactions described. For example, the efficient synthesis of a pyridine derivative with specific substituents suggests that the physical properties of the compound can be fine-tuned by altering the substituents on the pyridine ring .

科学研究应用

抗有丝分裂剂

苄基 N-(5-甲氧基吡啶-2-基)氨基甲酸酯已在抗有丝分裂剂的背景下进行了探索。Temple 和 Rener (1992) 的一项研究发现,类似化合物的衍生物在几个生物系统中表现出活性,表明在抗有丝分裂应用中具有潜在的效用 (Temple & Rener, 1992)。

胆碱酯酶抑制剂

Magar 等人 (2021) 对苄基氨基甲酸酯衍生物的研究表明,它们作为丁酰胆碱酯酶 (BChE) 的选择性抑制剂具有功效,一些化合物表现出的活性高于临床上使用的替代品。这些发现表明它们在胆碱酯酶抑制有益的条件下具有潜在用途 (Magar et al., 2021)。

白三烯合成抑制

Hutchinson 等人 (2009) 的一项研究讨论了有效抑制白三烯合成的甲氧基吡啶衍生物的合成,表明在哮喘和其他相关疾病中可能的应用 (Hutchinson et al., 2009)。

酰胺的前药

Rahmathullah 等人 (1999) 的研究探索了某些化合物的氨基甲酸酯类似物作为治疗肺囊虫肺炎的前药,证明了此类衍生物在开发有效治疗方法中的潜力 (Rahmathullah et al., 1999)。

N-杂环卡宾金(I)配合物

2020 年的一项研究调查了涉及类似于苄基 N-(5-甲氧基吡啶-2-基)氨基甲酸酯的衍生物的 N-杂环卡宾金(I)配合物。这些配合物显示出作为抗增殖、抗癌和抗菌剂的潜力,突显了相关化合物研究的另一条途径 (Goetzfried et al., 2020)。

属性

IUPAC Name |

benzyl N-(5-methoxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-7-8-13(15-9-12)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXPYKQEYQYUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(5-methoxypyridin-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)